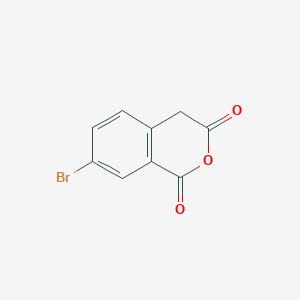![molecular formula C15H13ClN2O3 B1657082 [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate CAS No. 5538-47-6](/img/structure/B1657082.png)
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C15H13ClN2O2 It is known for its unique structure, which includes a chlorophenyl group and a methoxyphenyl group connected through a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carbamate derivative using phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amine-substituted derivatives.
科学的研究の応用
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with signaling pathways related to cell growth and apoptosis .
類似化合物との比較
Similar Compounds
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-ethylphenyl)carbamate: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups allows for versatile chemical modifications and potential interactions with various biological targets .
特性
CAS番号 |
5538-47-6 |
|---|---|
分子式 |
C15H13ClN2O3 |
分子量 |
304.73 g/mol |
IUPAC名 |
[(E)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H13ClN2O3/c1-20-13-8-6-12(7-9-13)18-15(19)21-17-10-11-4-2-3-5-14(11)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChIキー |
IWYUZWCVCSLQSM-LICLKQGHSA-N |
異性体SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2Cl |
SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl |
溶解性 |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Dibenzylamino)-1-oxopropan-2-yl] 2-(4-methylbenzoyl)benzoate](/img/structure/B1656999.png)
![2-[(6-bromonaphthalen-2-yl)oxy]-N,N-bis(2-phenylethyl)acetamide](/img/structure/B1657000.png)
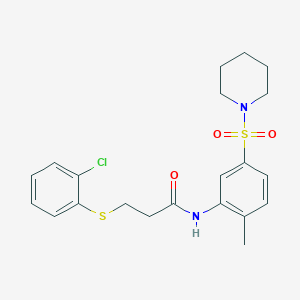
![3-[[2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1657004.png)
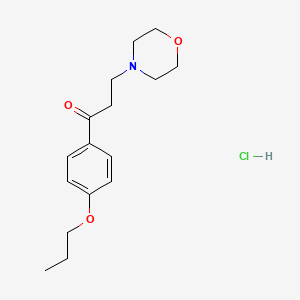
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]ethanone](/img/structure/B1657006.png)
![N-butyl-2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1657008.png)

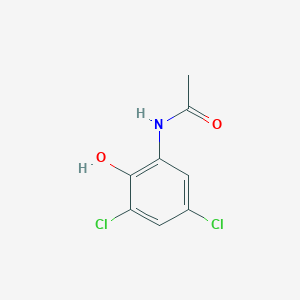
![N-benzyl-2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B1657012.png)
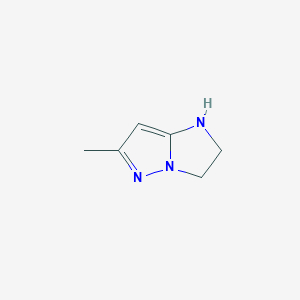
![N-(2,5-dimethoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B1657018.png)
![[2-methoxy-4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1657019.png)
